molecular formula C8H16N2O5 B6335719 N3-Propyl-beta-alaninamide (C2H2O4) CAS No. 1385694-40-5

N3-Propyl-beta-alaninamide (C2H2O4)

Cat. No. B6335719
CAS RN: 1385694-40-5
M. Wt: 220.22 g/mol
InChI Key: JXPDZVFQGKPTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of N3-Propyl-beta-alaninamide (C2H2O4) is C8H14N2O5. It is also known as 3-allyl-β-alanine oxalic acid salt or β-alanine allyl ester oxalic acid.


Chemical Reactions Analysis

While specific chemical reactions involving N3-Propyl-beta-alaninamide (C2H2O4) are not detailed in the available resources, azides, which are structurally similar, are known to participate in various reactions. For instance, they can displace primary and secondary alkyl halides and sulfonates in S N 2 reactions, resulting in alkyl azides . They can also be reduced to primary amines, liberating N2 in the process .

Scientific Research Applications

N3-propyl-beta-alaninamide has been studied for its potential applications in scientific research. It has been shown to modulate the activity of various enzymes and receptors, including those involved in the regulation of cell proliferation, differentiation, and apoptosis. It has also been studied for its potential to act as a prodrug, which can be used to deliver active compounds to specific cells or tissues. Additionally, it has been studied for its ability to increase the solubility of various compounds, making them easier to study.

Mechanism of Action

The mechanism of action of N3-propyl-beta-alaninamide is not yet fully understood. It is believed that the molecule binds to certain receptors and enzymes, modulating their activity. It is also believed that the molecule can act as a prodrug, delivering active compounds to specific cells or tissues.
Biochemical and Physiological Effects
N3-propyl-beta-alaninamide has been studied for its potential to modulate the activity of various enzymes and receptors. It has been shown to increase the activity of certain enzymes involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to increase the solubility of various compounds, making them easier to study.

Advantages and Limitations for Lab Experiments

N3-propyl-beta-alaninamide has several advantages for laboratory experiments. It is easy to synthesize, is relatively stable, and is not toxic to cells. Additionally, it can be used to modulate the activity of various enzymes and receptors, as well as to increase the solubility of various compounds. However, there are some limitations to using N3-propyl-beta-alaninamide in laboratory experiments. The molecule is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the exact mechanism of action is not yet fully understood, making it difficult to predict the effects of the molecule on various enzymes and receptors.

Future Directions

There are several potential future directions for research on N3-propyl-beta-alaninamide. One potential direction is to further study the molecule’s mechanism of action, in order to better understand its effects on various enzymes and receptors. Additionally, further research could be done to explore the potential applications of the molecule in drug delivery and drug solubility. Finally, further research could be done to explore the potential of N3-propyl-beta-alaninamide to modulate the activity of other enzymes and receptors.

Synthesis Methods

N3-propyl-beta-alaninamide can be synthesized through a variety of methods. One method involves a reaction between 3-bromopropyl-beta-alanine and sodium amide in an aqueous solution. This reaction creates a salt, which is then reacted with acetic anhydride to form the desired N3-propyl-beta-alaninamide. Other methods of synthesis involve the use of a variety of reagents, such as sodium borohydride, lithium hydroxide, and sodium hydroxide.

properties

IUPAC Name

oxalic acid;3-(propylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.C2H2O4/c1-2-4-8-5-3-6(7)9;3-1(4)2(5)6/h8H,2-5H2,1H3,(H2,7,9);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPDZVFQGKPTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.